Cas no 1553380-88-3 (5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid)
5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-
- 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid
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- Inchi: 1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
- InChI Key: PNWDZKPJZTYKJT-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC(C)CNC(OC(C)(C)C)=O
5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-121075-50mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 50mg |
$780.0 | 2023-10-02 | ||
| Enamine | EN300-121075-100mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 100mg |
$817.0 | 2023-10-02 | ||
| Enamine | EN300-121075-250mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 250mg |
$855.0 | 2023-10-02 | ||
| Enamine | EN300-121075-500mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 500mg |
$891.0 | 2023-10-02 | ||
| Enamine | EN300-121075-1000mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 1000mg |
$928.0 | 2023-10-02 | ||
| Enamine | EN300-121075-2500mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 2500mg |
$1819.0 | 2023-10-02 | ||
| Enamine | EN300-121075-5000mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 5000mg |
$2692.0 | 2023-10-02 | ||
| Enamine | EN300-121075-10000mg |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 10000mg |
$3992.0 | 2023-10-02 | ||
| Enamine | EN300-121075-0.05g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 0.05g |
$660.0 | 2023-05-25 | ||
| Enamine | EN300-121075-0.1g |
5-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid |
1553380-88-3 | 0.1g |
$691.0 | 2023-05-25 |
5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid
5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid (CAS No. 1553380-88-3): A Comprehensive Overview
5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid (CAS No. 1553380-88-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, often referred to as a Boc-protected amino acid derivative, plays a crucial role in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, makes it a versatile building block for researchers.
The Boc-protected amino acid derivative is particularly valued for its stability and compatibility with various synthetic protocols. The presence of the Boc group ensures that the amino functionality is protected during reactions, allowing chemists to perform selective modifications on other parts of the molecule. This characteristic is especially important in the synthesis of complex peptides and small molecule drugs, where precise control over reaction conditions is paramount.
In recent years, the demand for 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid has increased due to its applications in drug discovery and development. Researchers are exploring its potential as an intermediate in the synthesis of novel therapeutics targeting various diseases. The compound's methyl-substituted pentanoic acid backbone provides a unique structural feature that can influence the pharmacokinetic properties of resulting drug candidates.
From a chemical perspective, 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid exhibits interesting properties that make it valuable for synthetic applications. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and tetrahydrofuran (THF). These solubility characteristics facilitate its use in various reaction conditions and purification processes.
The synthesis of 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid typically involves the protection of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This straightforward protection strategy has made the compound readily accessible to researchers worldwide. Recent advancements in synthetic methodologies have further improved the efficiency and yield of its production, making it more cost-effective for large-scale applications.
In the pharmaceutical industry, Boc-protected amino acids like 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid are essential tools for medicinal chemists. They serve as key intermediates in the synthesis of peptide-based drugs, which have gained prominence in treating various conditions including metabolic disorders and infectious diseases. The compound's structural features allow for the creation of modified peptides with enhanced stability and bioavailability.
Beyond pharmaceutical applications, 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid finds use in biochemical research and material science. Its ability to serve as a building block for more complex structures makes it valuable in the development of novel biomaterials and drug delivery systems. Researchers are particularly interested in its potential for creating targeted therapies and smart materials that respond to specific biological stimuli.
The market for specialized amino acid derivatives like 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid has seen steady growth in recent years. This trend is driven by increasing investment in peptide therapeutics and the continuous expansion of the pharmaceutical industry. Quality control and purity standards for this compound have become more stringent, reflecting its importance in critical research applications.
Storage and handling of 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid require standard laboratory precautions. The compound should be stored in a cool, dry place, protected from moisture and light to maintain its stability over time. Proper storage conditions ensure that the material retains its chemical integrity and remains suitable for sensitive synthetic applications.
Analytical characterization of 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods confirm the compound's identity and purity, which are critical factors for its successful application in research and development projects.
Looking to the future, 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid is expected to maintain its importance in chemical and pharmaceutical research. As the demand for more sophisticated therapeutic agents grows, the need for high-quality building blocks like this compound will continue to increase. Ongoing research may uncover new applications and synthetic routes that further enhance its utility in various scientific disciplines.
For researchers working with Boc-protected amino acids, understanding the properties and applications of 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid is essential. Its combination of protective group chemistry and functional group versatility makes it a valuable tool in modern synthetic chemistry. As peptide-based therapies continue to advance, compounds like this will play an increasingly important role in drug discovery and development pipelines.
The scientific community continues to explore innovative uses for 5-{(tert-butoxy)carbonylamino}-4-methylpentanoic acid in various fields. From fundamental research to applied pharmaceutical development, this compound offers numerous possibilities for creating novel molecules with potential therapeutic benefits. Its established role in peptide synthesis ensures that it will remain a staple in research laboratories for years to come.
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